molecular formula C7H5N B13822558 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene CAS No. 441798-61-4

5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene

Cat. No.: B13822558
CAS No.: 441798-61-4
M. Wt: 103.12 g/mol
InChI Key: JOBLSRMHWACYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in various scientific research areas. Its structure consists of a fused ring system that includes nitrogen, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the catalysts, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions may result in a variety of functionalized derivatives.

Scientific Research Applications

5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may have potential as bioactive compounds, useful in the development of pharmaceuticals or as probes for biological studies.

    Medicine: Research into its medicinal properties could lead to the discovery of new drugs or therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Azabicyclo[2.2.1]hept-2-ene: Another nitrogen-containing tricyclic compound with a different ring structure.

    5-Azatricyclo[4.1.0.0~2,4~]heptane: A similar compound with a smaller ring system.

Uniqueness

5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to other similar compounds.

Properties

CAS No.

441798-61-4

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

IUPAC Name

5-azatricyclo[5.1.0.02,4]octa-1,4,6-triene

InChI

InChI=1S/C7H5N/c1-4-3-8-7-2-6(7)5(1)4/h3H,1-2H2

InChI Key

JOBLSRMHWACYGY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C3CC3=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.